4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that belongs to the class of pyrido[1,2-a]thieno[2,3-d]pyrimidinesThe structure of this compound includes a fused pyridine-thiophene-pyrimidine ring system, which contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides, which are then cyclized to form the desired thienopyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anti-cancer, and anti-viral agent.
Biological Research: It is used as a probe to study various biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrido[1,2-a]thieno[2,3-d]pyrimidine derivatives, such as:
- 4-oxo-4H-pyrido[1,2-a]pyrimidine
- Thieno[3,2-d]pyrimidin-4-ones
- Thieno[3,4-b]pyridine derivatives
Uniqueness
4-oxo-N-phenyl-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is unique due to its specific substitution pattern and the presence of the phenyl group, which can enhance its biological activity and selectivity compared to other similar compounds .
Properties
Molecular Formula |
C17H11N3O2S |
---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
2-oxo-N-phenyl-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
InChI |
InChI=1S/C17H11N3O2S/c21-15(18-11-6-2-1-3-7-11)13-10-12-16(23-13)19-14-8-4-5-9-20(14)17(12)22/h1-10H,(H,18,21) |
InChI Key |
HVAMJHJTMJDRMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O |
Origin of Product |
United States |
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